Home > Products > Screening Compounds P120013 > Desmopressin acetate
Desmopressin acetate - 62288-83-9

Desmopressin acetate

Catalog Number: EVT-242222
CAS Number: 62288-83-9
Molecular Formula: C48H68N14O14S2
Molecular Weight: 1129.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmopressin acetate (also known as 1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin (AVP). [, , ] Arginine vasopressin is a peptide hormone that has antidiuretic action, helping to regulate water retention in the body. Desmopressin acetate possesses a similar antidiuretic function, making it a valuable tool in scientific research. [, , ] Specifically, it plays a crucial role in research exploring water balance, kidney function, and various bleeding disorders, offering insights into physiological processes and potential therapeutic targets. [, , , , ]

Classification

Desmopressin acetate falls under the category of peptide drugs and is classified as a vasopressin receptor agonist. Specifically, it selectively targets the vasopressin V2 receptors located in the renal collecting ducts, which play a crucial role in regulating water reabsorption in the kidneys .

Synthesis Analysis

The synthesis of desmopressin acetate typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Preparation of Linear Peptide: The synthesis begins with the assembly of a linear peptide chain using a solid-phase resin. This involves the sequential addition of amino acids in a specific order to form the desired peptide sequence.
  2. Oxidation: The linear peptide undergoes oxidation to form disulfide bonds, which are essential for the structural integrity and biological activity of desmopressin. This step can involve oxidizing agents such as hydrogen peroxide.
  3. Acetylation: After oxidation, acetic acid is used to modify the peptide, resulting in desmopressin acetate. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

For instance, one method reported involved reacting a mixture with acetic acid while adjusting the pH to facilitate acetylation and then purifying through HPLC with mobile phases consisting of ammonium acetate and acetonitrile .

Molecular Structure Analysis

Desmopressin acetate has a complex molecular structure characterized by its peptide nature. The molecular formula is C49H64N14O12S2C_{49}H_{64}N_{14}O_{12}S_2, with a molecular weight of approximately 1129.27 g/mol.

The structure consists of a cyclic disulfide bridge formed between two cysteine residues, which is crucial for its biological activity. The peptide sequence includes modifications such as the substitution of L-arginine with D-arginine at position 8, enhancing its stability and potency compared to natural vasopressin .

Structural Features

  • Cyclic Structure: The presence of a disulfide bond creates a cyclic structure that is critical for receptor binding.
  • Amino Acid Sequence: The specific arrangement of amino acids contributes to its selective action on vasopressin receptors.
Chemical Reactions Analysis

Desmopressin acetate participates in several chemical reactions that are significant for its therapeutic effects:

  1. Receptor Binding: The primary reaction involves binding to V2 receptors in renal cells, leading to an increase in cyclic adenosine monophosphate levels, which enhances water reabsorption.
  2. Exocytosis Induction: Desmopressin also stimulates the exocytosis of von Willebrand factor and factor VIII from endothelial cells and platelets, facilitating hemostasis during bleeding episodes associated with hemophilia A .
  3. Degradation Pathways: Under acidic conditions, desmopressin can undergo degradation, which has been studied using techniques like thin-layer chromatography and mass spectrometry to understand its stability and degradation products .
Mechanism of Action

Desmopressin acetate exerts its effects primarily through the activation of V2 receptors located in the kidneys. Upon binding to these receptors:

  1. Signal Transduction: The receptor activation triggers a Gs-protein coupled signaling pathway that activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within renal tubular cells.
  2. Increased Water Permeability: Elevated cyclic adenosine monophosphate levels result in enhanced aquaporin-2 channel insertion into the apical membrane of collecting duct cells, increasing water reabsorption from urine back into the bloodstream.
  3. Hemostatic Effects: In addition to its antidiuretic effects, desmopressin promotes hemostasis by increasing plasma levels of von Willebrand factor and factor VIII, crucial for blood clotting processes .
Physical and Chemical Properties Analysis

Desmopressin acetate presents several notable physical and chemical properties:

  • Appearance: It is typically a white to off-white fluffy powder.
  • Solubility: This compound is soluble in water, ethanol (96%), and glacial acetic acid.
  • Stability: Desmopressin exhibits stability under various conditions but can degrade under acidic environments or prolonged exposure to heat .
  • Melting Point: The melting point ranges around 180 °C when dehydrated.

These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.

Applications

Desmopressin acetate has a wide range of clinical applications:

  1. Diabetes Insipidus: It is primarily used in treating central diabetes insipidus by promoting water retention.
  2. Nocturnal Enuresis: It effectively manages bedwetting in children by reducing urine output at night.
  3. Hemophilia A Treatment: Desmopressin is utilized to prevent bleeding episodes by increasing levels of clotting factors.
  4. Other Uses: Off-label uses include managing uremic bleeding and as an adjunct therapy in various surgical procedures where bleeding control is necessary .
Introduction to Desmopressin Acetate

Historical Development and Evolution of Therapeutic Applications

Desmopressin acetate (1-deamino-8-D-arginine vasopressin) emerged from deliberate molecular engineering efforts in 1967, when researchers sought to create a vasopressin analog with enhanced antidiuretic properties and reduced pressor effects. This synthetic peptide was specifically developed to address the limitations of endogenous arginine vasopressin in treating central diabetes insipidus—a condition characterized by deficient antidiuretic hormone production, resulting in excessive dilute urine output [1] [2]. The initial success in diabetes insipidus management marked the foundation of desmopressin’s clinical utility, but its therapeutic scope has since undergone significant expansion through systematic pharmacological investigation.

By the mid-1970s, researchers discovered that intravenous desmopressin administration significantly elevated circulating Factor VIII and von Willebrand factor levels in healthy volunteers. This pivotal observation redirected its application toward hematology, leading to formal approvals for managing mild hemophilia A and Type I von Willebrand disease during surgical procedures [4] [8]. The 1980s–1990s witnessed further diversification into urology, with desmopressin gaining recognition for mitigating nocturnal polyuria and primary nocturnal enuresis through its renal water-conserving effects [1] [6]. Most recently, sublingual formulations received approval specifically for nocturia in adults, reinforcing its clinical relevance across multiple physiological domains [3] [4].

Table 1: Evolution of Desmopressin Acetate Therapeutic Applications

DecadePrimary Therapeutic AreaKey IndicationsApproval Milestones
1970sEndocrinologyCentral diabetes insipidusInitial FDA approval (1978)
1980sHematologyMild hemophilia A, von Willebrand disease Type IExpansion for surgical hemostasis
1990sUrologyPrimary nocturnal enuresisOral tablet formulations
2010sUrology/GeriatricsNocturia due to nocturnal polyuriaSublingual tablets (2018)

Contemporary research continues to explore desmopressin’s potential in novel domains. Investigations into renal colic management leverage its ability to reduce ureteral pressure and inhibit smooth muscle contractions [7]. Oncology represents another frontier, with preclinical studies suggesting desmopressin may inhibit angiogenesis and tumor metastasis through vascular endothelial growth factor modulation [5] [7]. These developments illustrate how sustained scientific inquiry has transformed desmopressin from a single-indication agent into a multifaceted therapeutic tool.

Structural and Functional Analogies to Endogenous Vasopressin

Desmopressin acetate retains the cyclic nonapeptide backbone characteristic of endogenous arginine vasopressin but incorporates two strategic molecular modifications that profoundly alter its pharmacological profile: deamination at the 1-cysteine position and stereochemical inversion to D-arginine at position 8. These structural alterations confer enhanced metabolic stability, receptor selectivity, and duration of action while preserving core antidiuretic functionality [2] [4].

The deletion of the N-terminal amine group (deamination) significantly reduces susceptibility to proteolytic degradation by aminopeptidases, extending desmopressin’s plasma half-life to approximately 2.8–3 hours—a substantial increase over vasopressin’s 6–20 minute half-life [2] [4]. The substitution of L-arginine with its D-isomer at position 8 reorients the peptide’s binding interface with vasopressin receptors, conferring >2,000-fold selectivity for V2 receptors over V1a receptors. This selectivity minimizes the vasoconstrictive and uterotonic effects mediated by V1a activation while amplifying renal antidiuretic actions [2] [8].

Table 2: Structural and Functional Comparison of Desmopressin Acetate and Arginine Vasopressin

PropertyArginine VasopressinDesmopressin AcetateFunctional Consequence
Position 1 ModificationCysteine with amine groupDeaminated cysteine (3-mercaptopropionic acid)Enhanced enzymatic stability
Position 8 ResidueL-arginineD-arginineV2 receptor selectivity
V2 Receptor AffinityBaseline12-fold increasePotent antidiuresis
V1a Receptor ActivityStrong agonistNegligible activationAbsent vasoconstriction
Primary Physiological ActionsWater conservation, vasoconstriction, glycogenolysisSelective water conservationTargeted antidiuresis without pressor effects

The functional consequence of these modifications manifests most significantly in renal physiology. Desmopressin binding to V2 receptors on basolateral membranes of renal collecting duct cells stimulates adenylate cyclase via Gs-protein coupling. This cascade increases intracellular cyclic adenosine monophosphate, triggering protein kinase A activation and phosphorylation of aquaporin-2 water channels. Phosphorylated aquaporin-2 channels translocate to the apical membrane, facilitating water reabsorption from urine into the hypertonic renal medulla—ultimately concentrating urine and reducing urine output [2] [4]. This targeted mechanism remains the cornerstone of desmopressin’s efficacy in polyuric disorders.

Scope of Clinical and Preclinical Research Landscape

Hematology and Hemostasis Research

Desmopressin acetate’s hemostatic applications extend beyond classical inherited coagulopathies. Contemporary studies focus on its utility as a blood-sparing agent in complex surgeries and trauma management. The molecular mechanism involves V2-receptor-mediated exocytosis of Weibel-Palade bodies from vascular endothelium, rapidly releasing ultra-large von Willebrand factor multimers and Factor VIII into circulation [8]. This effect elevates plasma Factor VIII levels 2- to 5-fold within 30–60 minutes post-intravenous administration, providing transient prophylaxis against surgical bleeding [8] [9].

Emerging evidence supports desmopressin use in platelet dysfunction syndromes. Uremic bleeding represents a notable focus, where desmopressin shortens bleeding time by enhancing platelet-vessel wall adhesion through glycoprotein Ib/IX and P-selectin receptor overexpression [8]. Clinical trials in cardiopulmonary bypass surgery demonstrate reduced transfusion requirements, though thrombotic risk necessitates careful patient selection [8]. Current research explores synergistic approaches combining desmopressin with antifibrinolytics like tranexamic acid to enhance hemostatic efficacy while minimizing dosing and hyponatremia risks.

Urology and Nephrology Research

Nocturnal polyuria pathophysiology involves disrupted circadian vasopressin secretion, creating a rational target for desmopressin therapy. Recent randomized trials validate its efficacy in elderly populations, demonstrating 50–60% reduction in nocturnal voided volume and corresponding quality-of-life improvements measured by standardized instruments like the International Consultation on Incontinence Questionnaire Nocturia Quality of Life Module [6] [7]. Extended-release formulations now under development aim to maintain therapeutic concentrations throughout the sleep phase while minimizing morning fluid retention.

A compelling new research direction involves desmopressin application for renal colic. Preliminary clinical evidence suggests desmopressin administration reduces intraureteral pressure and inhibits ureteral smooth muscle contraction frequency. These effects potentially complement conventional analgesics by addressing underlying ureteral spasm [7]. Though molecular mechanisms remain incompletely characterized, research hypotheses propose V2 receptor-mediated modulation of cyclic adenosine monophosphate in ureteral tissue. Phase 2 trials are currently evaluating desmopressin as an adjunct therapy to nonsteroidal anti-inflammatory drugs for acute ureteral stone management.

Oncology and Emerging Therapeutic Frontiers

Desmopressin’s impact on cancer biology represents perhaps the most innovative research frontier. In vitro and xenograft studies reveal that desmopressin significantly impairs tumor cell migration, invasion, and metastatic dissemination across breast, prostate, and colorectal cancer models. Proposed mechanisms include vascular endothelial growth factor downregulation, disruption of endothelial adhesion molecule expression, and inhibition of platelet-tumor cell aggregation [5] [7]. These findings have spurred exploratory Phase 2 trials investigating desmopressin as an adjuvant to conventional cytotoxics in gastrointestinal malignancies.

Neuroscience research has uncovered potential central nervous system effects mediated by V1a/V1b receptors. Cognitive enhancement studies in aging populations report improved verbal memory encoding following desmopressin administration, suggesting possible applications for dementia-related memory impairment. However, blood-brain barrier penetration remains limited with current formulations, directing research toward novel delivery systems or intranasal administration to achieve therapeutic central nervous system concentrations [7]. These diverse investigative pathways underscore desmopressin’s continually expanding research footprint across medical specialties.

Properties

CAS Number

62288-83-9

Product Name

Desmopressin (Acetate)

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H68N14O14S2

Molecular Weight

1129.3 g/mol

InChI

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1

InChI Key

MLSVJHOYXJGGTR-IFHOVBQLSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Synonyms

1-Deamino-8-D-arginine Vasopressin
1-Desamino-8-arginine Vasopressin
Acetate, Desmopressin
Adiuretin
Adiuretin SD
Apo-Desmopressin
Arginine Vasopressin, Deamino
DDAVP
Deamino Arginine Vasopressin
Desmogalen
Desmopressin
Desmopressin Acetate
Desmopressin Monoacetate
Desmopressin Monoacetate, Trihydrate
Desmopressine Ferring
Desmospray
Desmotabs
Ferring, Desmopressine
Minirin
Minurin
Monoacetate, Desmopressin
Monoacetate, Trihydrate Desmopressin
Nocutil
Octim
Octostim
Trihydrate Desmopressin Monoacetate
Vasopressin, 1-Deamino-8-D-arginine
Vasopressin, 1-Desamino-8-arginine
Vasopressin, Deamino Arginine

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.